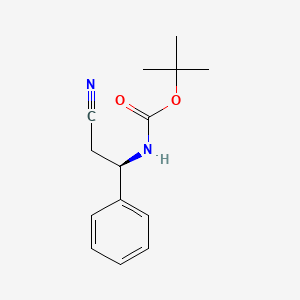
(R)-tert-Butyl (2-cyano-1-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protective group in organic synthesis, particularly for amines. The compound is characterized by its tert-butyl group, cyano group, and phenylethyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate typically involves the reaction of ®-2-cyano-1-phenylethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-2-cyano-1-phenylethylamine and tert-butanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Hydrolysis: ®-2-cyano-1-phenylethylamine and tert-butanol.
Reduction: ®-2-amino-1-phenylethylamine.
Substitution: Depending on the nucleophile used, various substituted carbamates or amines.
Scientific Research Applications
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protective group for amines in organic synthesis, facilitating the selective modification of molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate primarily involves its role as a protective group. By temporarily masking reactive amine groups, it prevents unwanted side reactions during multi-step synthesis processes. The tert-butyl group can be selectively removed under mild conditions, revealing the free amine for further functionalization. The cyano group also plays a role in stabilizing the compound and influencing its reactivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the cyano and phenylethyl groups, making it less versatile in certain synthetic applications.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different reactivity and protection properties.
Ethyl carbamate: Simpler structure with an ethyl group, used in different contexts compared to ®-tert-Butyl (2-cyano-1-phenylethyl)carbamate.
Uniqueness
®-tert-Butyl (2-cyano-1-phenylethyl)carbamate stands out due to its combination of a tert-butyl group, cyano group, and phenylethyl moiety. This unique structure provides specific reactivity and stability, making it a valuable tool in organic synthesis and various scientific research applications.
Properties
CAS No. |
172823-12-0 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
SRJNUIQSUXHIRY-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC#N)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


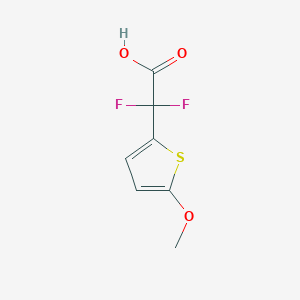
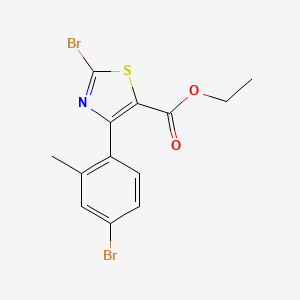
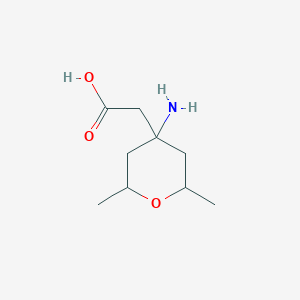
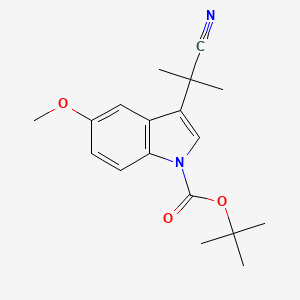
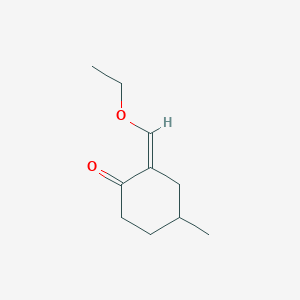
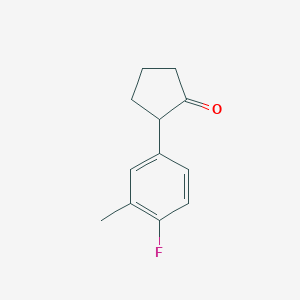
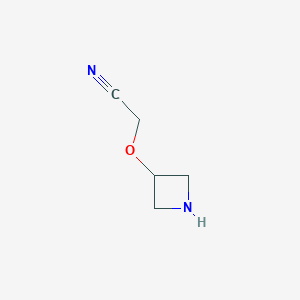
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)
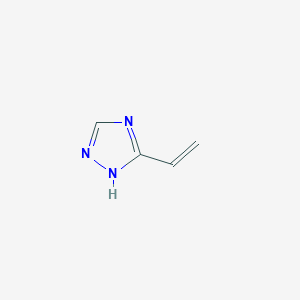

![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
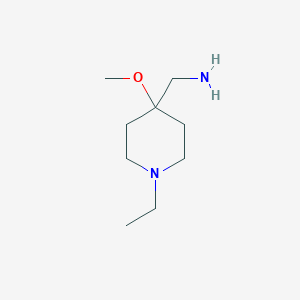
![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
